5-(Chloromethyl)-4-methyloxazole hydrochloride
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Overview
Description
5-(Chloromethyl)-4-methyloxazole hydrochloride is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-4-methyloxazole hydrochloride typically involves the chloromethylation of 4-methyloxazole. This reaction can be carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-4-methyloxazole hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted oxazoles, alcohols, and amines, depending on the specific reagents and conditions used.
Scientific Research Applications
5-(Chloromethyl)-4-methyloxazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor to drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-4-methyloxazole hydrochloride involves its ability to act as an electrophile due to the presence of the chloromethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with.
Comparison with Similar Compounds
Similar Compounds
- 5-(Chloromethyl)-1-cyclohexyl-1H-imidazole hydrochloride
- 5-(Chloromethyl)-4-methyl-1H-imidazole hydrochloride
Comparison
Compared to similar compounds, 5-(Chloromethyl)-4-methyloxazole hydrochloride is unique due to its oxazole ring structure, which imparts different chemical reactivity and properties. The presence of the chloromethyl group makes it a versatile intermediate for various synthetic applications, distinguishing it from other heterocyclic compounds with similar substituents.
Properties
IUPAC Name |
5-(chloromethyl)-4-methyl-1,3-oxazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNO.ClH/c1-4-5(2-6)8-3-7-4;/h3H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSIWYWDCIYIJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=N1)CCl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1279842-02-2 |
Source
|
Record name | 5-(chloromethyl)-4-methyl-1,3-oxazole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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